Cdk4/6-IN-16
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Overview
Description
Cdk4/6-IN-16 is a cyclin-dependent kinase inhibitor that specifically targets cyclin-dependent kinase 4 and cyclin-dependent kinase 6. These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. By inhibiting these kinases, this compound can effectively halt cell proliferation, making it a promising candidate for cancer therapy, particularly in hormone receptor-positive breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cdk4/6-IN-16 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions is common in the synthesis of such inhibitors .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring compliance with Good Manufacturing Practices (GMP). This includes optimizing reaction conditions, purification processes, and quality control measures to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions: Cdk4/6-IN-16 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and efficacy.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Cdk4/6-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study cell cycle regulation and kinase inhibition.
Biology: Employed in research to understand the molecular mechanisms of cell proliferation and cancer development.
Medicine: Investigated as a potential therapeutic agent for treating hormone receptor-positive breast cancer and other cancers.
Industry: Utilized in the development of new cancer therapies and in drug discovery programs .
Mechanism of Action
Cdk4/6-IN-16 exerts its effects by inhibiting the activity of cyclin-dependent kinase 4 and cyclin-dependent kinase 6. These kinases are essential for the phosphorylation of the retinoblastoma protein, which is a key regulator of the cell cycle. By preventing this phosphorylation, this compound induces cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation. This mechanism is particularly effective in hormone receptor-positive breast cancer cells .
Comparison with Similar Compounds
Palbociclib: Another cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor used in the treatment of breast cancer.
Ribociclib: Similar to palbociclib, it targets cyclin-dependent kinase 4 and cyclin-dependent kinase 6 and is used in combination with endocrine therapy.
Abemaciclib: Also targets cyclin-dependent kinase 4 and cyclin-dependent kinase 6 but has a different toxicity profile and can be used as monotherapy .
Uniqueness: Cdk4/6-IN-16 is unique in its specific binding affinity and selectivity for cyclin-dependent kinase 4 and cyclin-dependent kinase 6, which may result in a different efficacy and safety profile compared to other inhibitors. Additionally, its potential to overcome resistance mechanisms seen with other inhibitors makes it a valuable addition to the arsenal of cancer therapies .
Properties
Molecular Formula |
C27H33FN8O |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-[[1-[6-[(8-cyclopentyl-10-fluoro-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl)amino]pyridin-3-yl]piperidin-4-yl]-methylamino]ethanol |
InChI |
InChI=1S/C27H33FN8O/c1-34(14-15-37)18-9-12-35(13-10-18)20-6-7-23(30-16-20)32-27-31-17-22-21-8-11-29-25(28)24(21)36(26(22)33-27)19-4-2-3-5-19/h6-8,11,16-19,37H,2-5,9-10,12-15H2,1H3,(H,30,31,32,33) |
InChI Key |
MNCSFNFCKABAFF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C5=C(C(=NC=C5)F)N(C4=N3)C6CCCC6 |
Origin of Product |
United States |
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